molecular formula C18H27BrO7 B14884685 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene

23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene

Cat. No.: B14884685
M. Wt: 435.3 g/mol
InChI Key: MKVKGSSEWRYVEF-UHFFFAOYSA-N
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Description

23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[1940]pentacosa-1(21),22,24-triene is a complex organic compound characterized by its unique bicyclic structure containing multiple oxygen atoms and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound containing the heptaoxabicyclo structure. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions

23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The bicyclic structure allows for potential cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene exerts its effects involves interactions with molecular targets through its bromine and oxygen atoms. These interactions can influence various pathways, including enzymatic reactions and molecular binding processes. The exact mechanism depends on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane: Similar structure but with a different carbon chain length.

    2,5,8,11,14,17,20-Heptaoxahenicosane: Lacks the bromine substituent but has a similar oxygen-containing bicyclic structure.

Uniqueness

23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene is unique due to its specific bromine substitution and the length of its carbon chain, which can influence its reactivity and applications in various fields.

This detailed article provides a comprehensive overview of 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[1940]pentacosa-1(21),22,24-triene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H27BrO7

Molecular Weight

435.3 g/mol

IUPAC Name

23-bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene

InChI

InChI=1S/C18H27BrO7/c19-16-1-2-17-18(15-16)26-14-12-24-10-8-22-6-4-20-3-5-21-7-9-23-11-13-25-17/h1-2,15H,3-14H2

InChI Key

MKVKGSSEWRYVEF-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOC2=C(C=C(C=C2)Br)OCCOCCOCCO1

Origin of Product

United States

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